tert-Butyl (1R,2S,4S)-2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate tert-Butyl (1R,2S,4S)-2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13792342
InChI: InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19)/t7-,8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F
Molecular Formula: C13H19F3N2O3
Molecular Weight: 308.30 g/mol

tert-Butyl (1R,2S,4S)-2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate

CAS No.:

Cat. No.: VC13792342

Molecular Formula: C13H19F3N2O3

Molecular Weight: 308.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1R,2S,4S)-2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate -

Specification

Molecular Formula C13H19F3N2O3
Molecular Weight 308.30 g/mol
IUPAC Name tert-butyl (1R,2S,4S)-2-[(2,2,2-trifluoroacetyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate
Standard InChI InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19)/t7-,8-,9+/m0/s1
Standard InChI Key OSEBHMPQLPAGFK-XHNCKOQMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)NC(=O)C(F)(F)F
SMILES CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F

Introduction

tert-Butyl (1R,2S,4S)-2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a complex organic compound that belongs to the class of bicyclic amines functionalized with trifluoroacetamido and tert-butyl ester groups. This compound is notable for its structural rigidity and fluorinated moiety, which confer unique chemical and biological properties. Such compounds are often explored in medicinal chemistry for their potential applications in drug discovery and development.

Synthesis

The synthesis of tert-butyl (1R,2S,4S)-2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves:

  • Preparation of the Bicyclic Core: The azabicyclo[2.2.1]heptane framework is synthesized via cyclization reactions using starting materials like norbornene derivatives.

  • Introduction of the Trifluoroacetamido Group: This step involves acylation of the amine group with trifluoroacetic anhydride or similar reagents to form the trifluoroacetamido moiety.

  • Esterification: The carboxylic acid functional group is esterified with tert-butanol under acidic or catalytic conditions to yield the tert-butyl ester.

These steps are optimized for high stereoselectivity to ensure the correct configuration at all stereogenic centers.

Medicinal Chemistry

The trifluoroacetamido group is known to enhance the pharmacokinetic profile of molecules by improving metabolic stability and reducing off-target interactions. The rigid bicyclic scaffold may serve as a bioisostere for natural amino acids or neurotransmitters in drug design.

Agrochemicals

Fluorinated compounds are widely used in agrochemistry due to their enhanced bioactivity and environmental stability.

Analytical Characterization

TechniqueObservation
NMR SpectroscopyDistinct chemical shifts for tert-butyl protons and trifluoromethyl group
Mass SpectrometryMolecular ion peak at m/z = 294 corresponding to C12H18F3N2O3
X-ray CrystallographyConfirms stereochemistry and rigid bicyclic structure

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